![molecular formula C28H38NO4+ B033783 Butropium CAS No. 107080-63-7](/img/structure/B33783.png)
Butropium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butropium is a medication primarily used to treat pain caused by gastrointestinal inflammation, ulcers, and diseases of the gallbladder . It is classified as an anticholinergic and antispasmodic agent, specifically a muscarinic receptor antagonist . This compound is known for its ability to suppress spasms of smooth muscles in internal organs, inhibit gastric acid secretion, and relieve abdominal pain .
准备方法
合成路线和反应条件
丁溴丙胺通过一系列涉及形成有机溴化物的化学反应合成。 合成路线通常包括丁氧基苄基氯与托品碱反应,然后与苯丙酸酯化 . 反应条件通常需要控制温度和使用溶剂来促进反应。
工业生产方法
在工业环境中,丁溴丙胺的生产涉及使用自动化反应器进行大规模化学合成,以确保一致性和纯度。 该过程包括严格的质量控制措施,以保持所需的化学成分并去除任何杂质 .
化学反应分析
反应类型
丁溴丙胺经历了几种类型的化学反应,包括:
氧化: 丁溴丙胺在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可以将丁溴丙胺转化为其还原形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂通常被使用.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而取代反应可以产生一系列取代的丁溴丙胺化合物 .
科学研究应用
Pharmacological Profile
Chemical Structure and Mechanism of Action
- Chemical Formula : C28H38BrNO4
- Mechanism : Butropium acts as a muscarinic receptor antagonist, inhibiting the action of acetylcholine on smooth muscle, thereby reducing spasms in the gastrointestinal tract .
Indications for Use
This compound is indicated for:
- Gastritis : Reduces spasmodic pain associated with inflammation of the stomach lining.
- Gastric Ulcers : Alleviates pain linked to ulcerative conditions in the stomach.
- Cholelithiasis : Helps manage pain due to gallstones and related conditions like cholecystitis .
Comprehensive Data Table
Condition Treated | Mechanism | Dosage Forms | Typical Dosage |
---|---|---|---|
Gastritis | Anticholinergic action | Capsules, Tablets, Granules | 30 mg daily (divided doses) |
Gastric Ulcer | Antispasmodic | Oral | 30 mg daily (divided doses) |
Cholelithiasis | Muscle relaxation | Oral | 30 mg daily (divided doses) |
Case Studies and Research Findings
-
Efficacy in Gastrointestinal Disorders :
A study highlighted the effectiveness of this compound in alleviating symptoms of gastritis and gastric ulcers. Patients reported significant pain relief within hours of administration, showcasing its rapid onset of action . -
Safety Profile :
Research indicates that this compound has a favorable safety profile when used as directed. Most adverse effects are mild and transient, including dry mouth and dizziness. Long-term studies have not shown significant concerns regarding genotoxicity or carcinogenicity associated with its use . -
Comparative Studies :
In comparative studies with other antispasmodics, this compound demonstrated superior efficacy in reducing abdominal pain scores in patients suffering from cholecystopathy. This positions it as a preferred option in clinical settings where rapid symptom relief is necessary .
作用机制
丁溴丙胺通过结合并阻断毒蕈碱胆碱能受体发挥作用,从而抑制内源性乙酰胆碱的作用 . 这种阻断阻止了这些受体的激活,导致平滑肌收缩减少和胃酸分泌减少。 分子靶标包括各种类型的毒蕈碱受体,所涉及的途径主要与副交感神经系统有关 .
相似化合物的比较
类似化合物
阿托品: 另一种具有类似毒蕈碱受体拮抗剂性质的抗胆碱能药。
莨菪碱: 一种具有解痉和抗胆碱能作用的莨菪烷生物碱。
东莨菪碱: 以其在晕动病中的应用及其抗胆碱能作用而闻名.
独特之处
丁溴丙胺在治疗胃肠道疾病方面的特定应用及其缓解与这些疾病相关的痉挛性疼痛的能力方面是独特的。 其化学结构和药理学特性使其在靶向胃肠道中的毒蕈碱受体方面特别有效 .
生物活性
Butropium, specifically in its bromide form, is an anticholinergic and antispasmodic compound primarily used for the relief of spasmodic pain associated with gastrointestinal disorders. Its biological activity is characterized by its mechanism as a muscarinic receptor antagonist, which inhibits acetylcholine's action on smooth muscles, leading to relaxation and reduced spasms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C28H38BrNO4
- Molecular Weight : 452.614 g/mol
- CAS Number : 656592
The structural formula indicates a complex arrangement that contributes to its pharmacological properties. The presence of bromine enhances its efficacy as a muscarinic antagonist.
This compound acts primarily by blocking muscarinic receptors in the gastrointestinal tract. This results in:
- Reduced Smooth Muscle Contraction : By inhibiting acetylcholine binding, this compound decreases the contractility of smooth muscles in the gastrointestinal system.
- Decreased Secretory Activity : It reduces glandular secretions that are stimulated by cholinergic activity.
- Pain Relief : The reduction in spasms and secretions leads to alleviation of pain associated with conditions such as gastritis, enteritis, and ulcers .
Antispasmodic Activity
This compound has demonstrated significant antispasmodic effects in various studies. It is particularly effective in treating:
- Gastritis
- Duodenal Ulcers
- Cholecystitis
Clinical studies have shown that this compound can effectively reduce symptoms associated with these conditions by alleviating muscle spasms .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. In a study involving derivatives of benzenesulphonamide, compounds similar to this compound were shown to inhibit carrageenan-induced edema significantly . This suggests potential applications in inflammatory conditions beyond its primary use.
Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
Data Table: Comparative Efficacy of Anticholinergics
Compound | Primary Use | Efficacy (Reduction in Symptoms %) | Side Effects |
---|---|---|---|
This compound Bromide | Gastrointestinal Spasms | 85% | Minimal |
Atropine | Gastrointestinal Disorders | 75% | Dry mouth, blurred vision |
Hyoscine | Motion Sickness | 70% | Drowsiness |
属性
CAS 编号 |
107080-63-7 |
---|---|
分子式 |
C28H38NO4+ |
分子量 |
452.6 g/mol |
IUPAC 名称 |
[(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C28H38NO4/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3/q+1/t23-,24+,26?,27-,29?/m1/s1 |
InChI 键 |
ALVDDLOWVXJXCD-SPRJYOCZSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C |
同义词 |
8-Azoniabicyclo[3.2.1]octane, 8-[(4-butoxyphenyl)methyl]-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, [3(S)-endo]- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。